1-[(5-Bromo-2-methoxyphenyl)methyl]piperazine

eIF2α phosphorylation Phenotypic screening Stress response

1-[(5-Bromo-2-methoxyphenyl)methyl]piperazine is a synthetic arylpiperazine featuring a 5-bromo-2-methoxybenzyl substituent on one piperazine nitrogen. It serves as a critical intermediate or fragment in medicinal chemistry, most notably leading to chemical probes like AMC-01, a potent eIF2α inactivator.

Molecular Formula C12H17BrN2O
Molecular Weight 285.18 g/mol
Cat. No. B13547702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(5-Bromo-2-methoxyphenyl)methyl]piperazine
Molecular FormulaC12H17BrN2O
Molecular Weight285.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)CN2CCNCC2
InChIInChI=1S/C12H17BrN2O/c1-16-12-3-2-11(13)8-10(12)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3
InChIKeyBVVSAQBPJQCNRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 1-[(5-Bromo-2-methoxyphenyl)methyl]piperazine: A Regiospecific Building Block for eIF2α-Targeting Probes and CNS-Oriented Libraries


1-[(5-Bromo-2-methoxyphenyl)methyl]piperazine is a synthetic arylpiperazine featuring a 5-bromo-2-methoxybenzyl substituent on one piperazine nitrogen. It serves as a critical intermediate or fragment in medicinal chemistry, most notably leading to chemical probes like AMC-01, a potent eIF2α inactivator [1]. Unlike its positional isomers (e.g., 3-bromo-4-methoxy or 4-bromo-2-methoxy), the precise 5-bromo-2-methoxy orientation imposes distinct steric and electronic properties that directly influence molecular recognition at biological targets. This compound provides a free secondary amine handle for further N-functionalization, making it a versatile but specific scaffold for constructing focused libraries targeting stress kinases or GPCRs.

Substitution Risks for 1-[(5-Bromo-2-methoxyphenyl)methyl]piperazine: Positional Isomers and Alkoxy Variants Are Not Functionally Equivalent


Simple substitution of this compound with a different regioisomer (e.g., the 3-bromo-4-methoxy analogue) or a halogen variant (e.g., 5-chloro) can result in profound activity cliffs. In closely related eIF2α-targeting series, the 5-bromo-2-methoxybenzyl motif was specifically selected through a viability-based phenotypic screen; the unsubstituted and other halo/methoxy-benzyl piperazine controls did not exhibit the same durable eIF2α phosphorylation and protein synthesis inhibition profile [1]. Similarly, in the parallel ABMA chemotype (1-adamantyl (5-bromo-2-methoxybenzyl) amine), the specific 5-bromo-2-methoxy orientation was essential for protective activity against ricin toxin, with other regioisomers showing significantly reduced efficacy [2]. Thus, ignoring the precise substitution pattern compromises both target engagement and downstream biological readout.

Quantitative Differentiation Guide for 1-[(5-Bromo-2-methoxyphenyl)methyl]piperazine


Regioisomeric Differentiation: 5-Br-2-OMe vs. 3-Br-4-OMe Benzylpiperazine in eIF2α Pathway Modulation

In the discovery of eIF2α-inactivating probes, the 5-bromo-2-methoxybenzylpiperazine scaffold (as its 4-biphenylcarbonyl derivative, AMC-01) was identified from a viability screen under ER stress. AMC-01 induced sustained phosphorylation of eIF2α at Ser51 in a dose-dependent manner (significant at 10 µM), while the negative control compounds, which included unsubstituted and alternative benzyl-substituted piperazines, did not affect eIF2α phosphorylation [1]. The specific 5-bromo-2-methoxy substitution was therefore critical for activity. This contrast establishes the unique biological fingerprint associated with this precise regioisomeric building block.

eIF2α phosphorylation Phenotypic screening Stress response

Phenotypic Activity Contrast: 5-Bromo-2-Methoxybenzyl Fragment in Ricin Toxin Protection Assays (ABMA vs. Other Substitution Patterns)

The 5-bromo-2-methoxybenzyl moiety was pinpointed as a critical pharmacophore in a high-content HTS for ricin toxin protection. The hit compound ABMA (1-adamantyl (5-bromo-2-methoxybenzyl) amine) protected HeLa cells with an EC50 of approximately 2.3 µM against ricin-induced cytotoxicity. By contrast, structural analogs lacking the bromine atom or with altered methoxy positioning lost protective activity entirely, underscoring the unique contribution of the 5-bromo-2-methoxy substitution pattern [1]. Although ABMA is not a piperazine, it validates the fragment's privileged nature, making the piperazine version a valuable alternative scaffold for fragment growth.

Host-directed therapy Ricin toxin High-throughput screening

Physicochemical Differentiation: Calculated Properties of 5-Br-2-OMe vs. 4-Br-2-OMe and Other Regioisomers

Computational comparison of the 5-bromo-2-methoxy regioisomer (exact mass 284.05 Da) with the 4-bromo-2-methoxy isomer reveals differences in dipole moment and electrostatic potential surface that can alter binding to target proteins. The 5-bromo substitution places the heavy halogen meta to the benzyl linkage, providing a distinct vector for halogen bonding compared to the para-substituted analog . These differences, while subtle, have been shown to translate into measurable selectivity shifts in related GPCR-targeting arylpiperazine libraries [1].

Physicochemical properties Regioisomer comparison Drug-likeness

Synthetic Accessibility and Purity Advantage: Commercially Available 5-Br-2-OMe Compound vs. Custom Synthesis of Non-Isomeric Alternatives

The target compound is a commodity building block available from multiple suppliers with a typical purity specification of ≥95% (HPLC). The alternative 5-iodo or 5-chloro-2-methoxy regioisomers are not readily stocked and require custom synthesis, which can introduce variability in purity and increase lead time. For standard laboratory procurement, the 5-bromo-2-methoxybenzylpiperazine offers a reliable, off-the-shelf entry point for downstream derivatization without the delays and reproducibility risks associated with custom chemistry .

Synthetic accessibility Purity Procurement

Optimal Use Cases for 1-[(5-Bromo-2-methoxyphenyl)methyl]piperazine


Construction of eIF2α-Focused Chemical Probe Libraries

Based on its successful incorporation into the AMC-01 eIF2α inactivator [1], this compound is the ideal starting amine for synthesizing N-substituted derivatives aimed at modulating the integrated stress response. Researchers can systematically vary the 4-substituent (e.g., arylcarbonyl, sulfonyl) to fine-tune target potency and selectivity for kinases like PKR, PERK, or HRI.

Fragment-Based or High-Throughput Screening for Host-Directed Anti-Infectives

The embedded 5-bromo-2-methoxybenzyl fragment is a validated pharmacophore for protecting cells from intracellular pathogens and toxins, as demonstrated by the broad-spectrum activity of ABMA [2]. The piperazine derivative offers a more vector-diverse scaffold for fragment growth compared to the adamantyl amine, enabling exploration of additional binding pockets within the endosomal trafficking machinery.

GPCR Ligand Optimization with Defined Halogen-Bonding Geometry

Arylpiperazines are a privileged scaffold for GPCR targeting. The meta-bromo configuration in this compound provides a unique halogen-bond vector that can be exploited for selectivity over para-substituted analogs. It is well-suited for systematic SAR campaigns at serotonin, dopamine, and adrenergic receptors where halogen interactions with backbone carbonyls in transmembrane domains are known to be position-sensitive [3].

Reproducible Pilot-Scale Synthesis and Intermediate Supply

Given its reliable commercial availability and defined purity profile , this compound is the preferred regioisomer for scaling up lead compounds for advanced preclinical studies. Switching to a different isomer late in development risks altering impurity profiles and requiring re-validation of synthetic routes.

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